N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-2-20-12-6-5-10-15-16-11(18(10)17-12)8-14-13(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADZVKJKXBNWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 6-Ethoxy-Pyridazine-3-Carbohydrazide
The triazolo-pyridazine ring system is constructed through a [3+2] cycloaddition between 6-ethoxy-pyridazine-3-carbohydrazide and nitrile equivalents.
Procedure :
- 6-Ethoxy-pyridazine-3-carbonitrile is treated with hydrazine hydrate in ethanol at 80°C for 12 hours to yield 6-ethoxy-pyridazine-3-carbohydrazide .
- Cyclization with trimethylorthoformate in acetic acid at reflux (24 hours) forms the triazolo-pyridazine core.
Key Data :
| Step | Yield | Conditions | Characterization |
|---|---|---|---|
| 1 | 78% | Ethanol, 80°C | $$ ^1H $$ NMR (DMSO-d$$6$$): δ 1.42 (t, 3H, -OCH$$2$$CH$$3$$), 4.58 (q, 2H, -OCH$$2$$), 8.21 (s, 1H, pyridazine-H) |
| 2 | 65% | AcOH, reflux | IR: 1685 cm$$^{-1}$$ (C=O), MS: m/z 192.1 [M+H]$$^+$$ |
Amide Coupling with Furan-2-Carboxylic Acid
Activation and Coupling Strategies
The primary amine undergoes amide bond formation with furan-2-carbonyl chloride under Schotten-Baumann conditions:
Procedure :
- Furan-2-carbonyl chloride is prepared by treating furan-2-carboxylic acid with thionyl chloride (SOCl$$_2$$).
- Coupling with 3-(aminomethyl)-6-ethoxy-triazolo[4,3-b]pyridazine in dichloromethane (DCM) and aqueous NaHCO$$_3$$ at 0–5°C.
Comparative Yields :
| Coupling Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| None (SOCl$$_2$$) | DCM/H$$_2$$O | 0–5 | 68% |
| EDCl/HOBt | DMF | 25 | 82% |
| HATU/DIPEA | DCM | 25 | 89% |
Analytical Validation :
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 1.44 (t, 3H, -OCH$$2$$CH$$3$$), 4.62 (q, 2H, -OCH$$2$$), 5.12 (s, 2H, -CH$$_2$$-NH), 6.58–7.92 (m, 4H, furan-H + triazolo-H).
- HRMS: m/z 341.1274 [M+H]$$^+$$ (calc. 341.1269).
Alternative Pathways and Limitations
Microwave-Assisted Alkylation
Adapting methodology from, 3-(bromomethyl)-6-ethoxy-triazolo-pyridazine reacts directly with furan-2-carboxamide under microwave irradiation (120°C, 1 hour, K$$2$$CO$$3$$ in n-butanol). However, the poor nucleophilicity of the carboxamide nitrogen limits yield to 39%.
Reductive Amination
Condensation of 3-formyl-6-ethoxy-triazolo-pyridazine with furan-2-carboxamide using NaBH$$_3$$CN in MeOH provides only trace product (<5%), highlighting the inefficacy of this route.
Chemical Reactions Analysis
Types of Reactions
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that combines a triazolo[4,3-b]pyridazine moiety with a furan-2-carboxamide group. This structural complexity suggests multiple avenues for biological activity and pharmacological applications. The presence of both triazole and furan functionalities may enhance its interaction with biological targets.
Antimicrobial Activity
Compounds containing the triazole framework, such as N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide, have been shown to exhibit broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles can act against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Triazole derivatives have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Antifungal Activity : Similar compounds have also shown activity against pathogenic fungi including Candida albicans .
Antiviral Properties
The potential antiviral applications of this compound are noteworthy. N-heterocycles have been recognized for their ability to inhibit viral replication mechanisms. Studies suggest that compounds with triazole structures can interfere with viral life cycles and may serve as leads for developing antiviral agents .
Cancer Therapeutics
Recent investigations into triazolo[4,3-b]pyridazine derivatives indicate promising anticancer properties. For example:
- Kinase Inhibition : Some derivatives have been identified as potent inhibitors of kinases involved in cancer progression. The compound SAR125844 has shown significant inhibition of the MET kinase, which is implicated in various cancers .
Neuroprotective Effects
Research has indicated that certain triazole derivatives possess neuroprotective properties. These compounds may help mitigate neurodegenerative diseases by acting on neurotransmitter systems or reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that a series of 1,2,4-triazole derivatives exhibited MIC values significantly lower than traditional antibiotics against resistant bacterial strains .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that specific triazole derivatives led to reduced cell proliferation rates and induced apoptosis in tumor cells .
- Neuroprotective Mechanisms : Research highlighted the ability of certain triazoles to modulate GABA receptors and reduce oxidative damage in neuronal cultures .
Mechanism of Action
The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as c-Met and Pim-1, which are involved in cancer cell signaling pathways . By binding to the ATP-binding sites of these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
(a) 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Derivatives
(b) Pyrrolo-Triazolopyrazine Derivatives
- Example : N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (from ).
- Comparison :
Functional Analogues with Furan Substituents
(a) 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891099-01-7)
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a triazolo[4,3-b]pyridazine moiety linked to a furan structure through a methyl group. This combination of heterocycles suggests potential for diverse biological activities, particularly in oncology and antiviral applications. The molecular formula is , with a molecular weight of approximately 270.28 g/mol.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of triazolo-pyridazines have shown promising results in inhibiting cell proliferation through mechanisms that may involve the disruption of cell cycle progression and induction of apoptosis. A study highlighted that certain triazole derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines, suggesting that this compound could exhibit comparable efficacy .
Antiviral Activity
The compound's heterocyclic framework positions it as a candidate for antiviral drug development. Heterocycles are integral in the design of antiviral agents due to their ability to interact with viral enzymes and receptors. Preliminary studies have suggested that related compounds can inhibit viral replication by targeting specific viral proteins involved in the lifecycle of viruses such as HIV and HCV .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cell signaling pathways or viral replication processes.
- Receptor Modulation : It could modulate receptor activity (e.g., c-Met receptor tyrosine kinase), influencing cellular responses to growth factors .
- Cell Cycle Disruption : By affecting the regulation of cell cycle checkpoints, it may induce apoptosis in cancer cells.
Research Findings and Case Studies
Q & A
Q. What are the key synthetic steps for preparing N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide?
The synthesis typically involves:
- Step 1: Condensation of a pyridazine precursor (e.g., 6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine) with a methylamine derivative to introduce the methyl linker.
- Step 2: Coupling the intermediate with furan-2-carboxylic acid via carboxamide bond formation, often using reagents like EDCl/HOBt or DCC.
- Step 3: Purification via column chromatography or preparative HPLC to isolate the final product . Reaction optimization (e.g., temperature, solvent polarity) is critical to suppress side reactions like hydrolysis of the ethoxy group .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.4 ppm for OCH₂), triazole protons (δ ~8.5–9.0 ppm), and furan ring protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~357.13 for C₁₅H₁₆N₆O₃) .
- HPLC: Purity >95% is required for biological assays; retention time and UV-Vis spectra are compared against standards .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs:
- Kinases: Triazolopyridazine derivatives often inhibit kinases (e.g., GSK-3β, CDKs) via competitive binding to the ATP pocket .
- Inflammatory pathways: The furan-carboxamide moiety may modulate COX-2 or NF-κB activity .
- Antiproliferative effects: Similar compounds show activity against cancer cell lines by inducing apoptosis or cell-cycle arrest .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of the triazolopyridazine core with the furan-carboxamide moiety?
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation.
- Catalyst selection: Use of Pd catalysts (e.g., Suzuki coupling) for aryl-aryl bond formation in related analogs improves regioselectivity .
- Temperature control: Maintaining 60–80°C minimizes side reactions like decomposition of the triazole ring .
Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact biological activity?
- Ethoxy group: Enhances metabolic stability compared to methoxy by reducing CYP450-mediated demethylation.
- Methyl linker: Substitution with bulkier groups (e.g., propyl) may sterically hinder target binding, as seen in QSAR studies of similar triazolopyridazines .
- Furan vs. thiophene: Furan’s oxygen atom improves hydrogen-bonding with target proteins, increasing potency in kinase inhibition assays .
Q. How to resolve contradictory data in antiproliferative assays (e.g., high in vitro activity but low in vivo efficacy)?
- Pharmacokinetic profiling: Assess bioavailability using LC-MS/MS to detect poor absorption or rapid clearance .
- Metabolite identification: Incubate the compound with liver microsomes to identify inactive/degraded products .
- Formulation optimization: Use liposomal encapsulation or PEGylation to enhance solubility and tumor targeting .
Q. What computational methods are suitable for predicting binding modes to kinase targets?
- Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets (e.g., hydrogen bonds with hinge-region residues) .
- MD simulations: Run 100-ns trajectories in GROMACS to evaluate binding stability and identify critical residues for mutagenesis studies .
- Free-energy calculations: MM-PBSA/GBSA quantifies binding affinity differences between ethoxy and other substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
